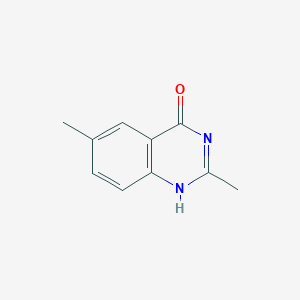

2,6-Dimethylquinazolin-4(1H)-one

Description

Properties

IUPAC Name |

2,6-dimethyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-3-4-9-8(5-6)10(13)12-7(2)11-9/h3-5H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWWTKGVCYRGQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344828 | |

| Record name | 2,6-Dimethylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18731-19-6 | |

| Record name | 2,6-Dimethylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethyl-4(3H)-quinazolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 2,6-Dimethylquinazolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 2,6-dimethylquinazolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data in public literature, this guide combines established knowledge of the quinazolinone scaffold with predictive models for its physicochemical properties. Detailed plausible experimental protocols for its synthesis and characterization are presented, based on well-established methodologies for analogous compounds. Furthermore, this document outlines the broad spectrum of potential biological activities associated with the quinazolinone core, supported by generalized workflows for synthesis and biological screening.

Introduction

Quinazolin-4(1H)-one and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that are a cornerstone in the field of medicinal chemistry. The scaffold is a privileged structure, frequently found in a variety of biologically active molecules with a wide array of pharmacological activities, including but not limited to anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and antiviral properties. The structural versatility of the quinazolinone ring system allows for extensive functionalization, enabling the fine-tuning of its biological and physicochemical properties. This compound, with methyl substitutions at the 2 and 6 positions, is a specific analogue within this important class. This guide aims to provide a detailed technical resource on its fundamental characteristics.

Physicochemical Properties

| Property | Predicted Value | Method/Software |

| Molecular Formula | C₁₀H₁₀N₂O | - |

| Molecular Weight | 174.20 g/mol | - |

| pKa (most acidic) | ~8-9 | Chemicalize, Marvin |

| pKa (most basic) | ~2-3 | Chemicalize, Marvin |

| LogP | 1.5 - 2.5 | XLogP3, ChemDraw |

| Aqueous Solubility | Predicted to be sparingly soluble to soluble. | ALOGPS, ESOL |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 2 | - |

| Rotatable Bonds | 0 | - |

Note: These values are in silico predictions and should be confirmed experimentally.

Synthesis and Characterization

While a specific detailed protocol for the synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be derived from established methods for similar quinazolinone derivatives. The most common and logical approach involves the cyclocondensation of 2-amino-5-methylbenzoic acid with a suitable C1 synthon.

Proposed Synthetic Protocol

A reliable method for the synthesis of this compound is the reaction of 2-amino-5-methylbenzoic acid with acetamide or acetic anhydride followed by treatment with ammonia.

Reaction Scheme:

Caption: Proposed two-step synthesis of this compound.

Materials:

-

2-Amino-5-methylbenzoic acid

-

Acetic anhydride

-

Aqueous ammonia solution (25-30%)

-

Ethanol

-

Hydrochloric acid (for pH adjustment)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexane

Experimental Procedure:

Step 1: Synthesis of 2,6-Dimethyl-4H-3,1-benzoxazin-4-one

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-5-methylbenzoic acid (1 equivalent) and acetic anhydride (3-5 equivalents) is heated at reflux for 2-4 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the excess acetic anhydride is removed under reduced pressure.

-

The residue is cooled to room temperature, and the resulting solid is collected by filtration, washed with cold hexane, and dried to yield the crude 2,6-dimethyl-4H-3,1-benzoxazin-4-one. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

The crude 2,6-dimethyl-4H-3,1-benzoxazin-4-one from the previous step is suspended in ethanol in a round-bottom flask.

-

An excess of concentrated aqueous ammonia solution is added to the suspension.

-

The mixture is heated at reflux for 4-6 hours. The reaction should be monitored by TLC.

-

After the reaction is complete, the solvent is evaporated under reduced pressure.

-

The residue is treated with water, and the pH is adjusted to neutral using a dilute solution of sodium bicarbonate.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by various spectroscopic methods. While experimental spectra for this specific compound are scarce, the expected spectral data based on its structure are outlined below.

Table of Expected Spectral Data:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (likely 3H) in the range of δ 7.0-8.0 ppm. Two singlets for the two methyl groups, one at the C2 position (δ ~2.4 ppm) and one at the C6 position (δ ~2.5 ppm). A broad singlet for the N-H proton (δ > 10 ppm). The exact chemical shifts and coupling patterns will depend on the solvent used. |

| ¹³C NMR | A signal for the carbonyl carbon (C4) around δ 160-165 ppm. A signal for the C2 carbon around δ 150-155 ppm. Signals for the aromatic carbons in the range of δ 115-150 ppm. Signals for the two methyl carbons around δ 20-25 ppm. |

| Mass Spec. | The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (174.20 g/mol ). |

| IR | A characteristic C=O stretching vibration for the amide carbonyl group in the range of 1650-1700 cm⁻¹. N-H stretching vibrations around 3200-3400 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups. C=C and C=N stretching vibrations in the aromatic region. |

Biological Properties and Potential Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not widely reported. However, the quinazolinone scaffold is a well-established pharmacophore with a broad range of biological activities. Therefore, it is plausible that this compound may exhibit one or more of the following activities.

Potential Biological Activities:

-

Anticancer Activity: Many quinazolinone derivatives are known to inhibit various protein kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR, and PI3K. They can induce apoptosis and inhibit tumor growth.

-

Anti-inflammatory Activity: Some derivatives have shown potent anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

-

Antimicrobial Activity: The quinazolinone core has been incorporated into various antibacterial and antifungal agents.

-

Anticonvulsant Activity: Certain quinazolinone derivatives have demonstrated anticonvulsant properties in animal models.

-

Antiviral Activity: Some compounds have shown activity against various viruses, including HIV and influenza.

Signaling Pathways:

Given the lack of specific data for this compound, a diagram of a specific signaling pathway is not feasible. Instead, a generalized workflow for the biological evaluation of a novel quinazolinone derivative is presented below.

An In-Depth Technical Guide to 2,6-Dimethylquinazolin-4(1H)-one: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological relevance of 2,6-Dimethylquinazolin-4(1H)-one. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on detailed experimental protocols and data presentation.

Chemical Structure

This compound is a heterocyclic organic compound featuring a quinazolinone core. This core structure consists of a pyrimidine ring fused to a benzene ring. In this specific derivative, methyl groups are substituted at the 2 and 6 positions of the quinazolinone scaffold. The "(1H)" designation indicates that the nitrogen at position 1 is protonated, which can tautomerize with the oxygen at position 4.

The chemical structure can be represented as follows:

Caption: Chemical structure of this compound.

Synthesis

The synthesis of this compound can be achieved through the cyclocondensation of an appropriately substituted anthranilamide with a reagent that provides the C2-methyl group. A common and effective method involves the reaction of 2-amino-5-methylbenzamide with triethyl orthoacetate.

General Reaction Scheme

The overall synthetic transformation is depicted below:

Caption: General synthesis scheme for this compound.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of quinazolin-4(3H)-ones.[1]

Materials:

-

2-Amino-5-methylbenzamide

-

Triethyl orthoacetate

-

Absolute ethanol

-

Acetic acid (optional, as catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-methylbenzamide (1.0 equivalent) in absolute ethanol.

-

Add triethyl orthoacetate (1.5 - 3.0 equivalents) to the solution.

-

Optionally, a catalytic amount of acetic acid (e.g., 2.0 equivalents) can be added to facilitate the reaction.[1]

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or by trituration with a mixture of ether and pentane to yield the pure this compound.[1]

Quantitative Data

The following table summarizes the key quantitative data for this compound and related analogs. Data for the target compound is inferred from closely related structures due to the absence of a specific published dataset.

| Property | Value | Reference/Note |

| Molecular Formula | C₁₀H₁₀N₂O | Calculated |

| Molecular Weight | 174.20 g/mol | Calculated |

| Melting Point | 231-233 °C (for 2-methyl derivative) | Data for 2-methylquinazolin-4(3H)-one, expected to be similar.[2] |

| ¹H NMR (DMSO-d₆) | Anticipated shifts (ppm): | Based on spectral data of similar quinazolinones.[2] |

| δ 12.5 (s, 1H, NH) | ||

| δ 8.0-7.2 (m, 3H, Ar-H) | ||

| δ 2.4 (s, 3H, Ar-CH₃) | ||

| δ 2.3 (s, 3H, C2-CH₃) | ||

| ¹³C NMR (DMSO-d₆) | Anticipated shifts (ppm): | Based on spectral data of similar quinazolinones.[3] |

| δ 162.5 (C=O) | ||

| δ 152.0 (C2) | ||

| δ 149.0, 135.0, 128.0, 126.0, 121.0 | Aromatic carbons | |

| δ 21.0 (Ar-CH₃) | ||

| δ 20.0 (C2-CH₃) | ||

| Mass Spectrometry | m/z [M+H]⁺ = 175.08 | Calculated |

Biological Activity and Signaling Pathways

Quinazolinone derivatives are recognized for their broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] Several quinazolinone-based drugs have been developed, particularly as inhibitors of protein kinases involved in cancer cell signaling.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[6] Its dysregulation is a common feature in many cancers. Certain quinazolinone derivatives have been shown to inhibit components of this pathway, leading to apoptosis of cancer cells.[5][7]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinazolinone derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, leading to cell proliferation and survival.[8][9] Overexpression or mutation of EGFR is common in various cancers. Quinazolinone-based molecules, such as Gefitinib and Erlotinib, are well-established EGFR tyrosine kinase inhibitors (TKIs).[9][10]

Caption: Inhibition of the EGFR signaling pathway by quinazolinone-based tyrosine kinase inhibitors.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential, particularly in the realm of oncology. Its synthesis is readily achievable through established chemical methodologies. The core quinazolinone scaffold is a validated pharmacophore that interacts with key cellular signaling pathways, such as the PI3K/Akt/mTOR and EGFR pathways, which are critical for cancer cell proliferation and survival. Further investigation into the specific biological activities and structure-activity relationships of this compound and its analogs is warranted to explore its full therapeutic potential. This guide provides a foundational resource for researchers embarking on such investigations.

References

- 1. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A novel quinazolinone chalcone derivative induces mitochondrial dependent apoptosis and inhibits PI3K/Akt/mTOR signaling pathway in human colon cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. brieflands.com [brieflands.com]

- 10. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Dimethylquinazolin-4(1H)-one (CAS: 18731-19-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylquinazolin-4(1H)-one is a heterocyclic organic compound belonging to the quinazolinone class. The quinazolinone scaffold is a prominent feature in a multitude of biologically active molecules and approved pharmaceuticals, demonstrating a wide array of activities including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral characterization, and potential biological activities of this compound, serving as a valuable resource for researchers in medicinal chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and assessment of its potential as a drug candidate.

| Property | Value | Source |

| CAS Number | 18731-19-6 | [1][2] |

| Molecular Formula | C₁₀H₁₀N₂O | [1][2] |

| Molecular Weight | 174.20 g/mol | [1][2] |

| Melting Point | 330 °C | [3] |

| Appearance | Solid (predicted) | - |

| Solubility | Very slightly soluble in water (0.73 g/L at 25 °C, calculated) | [1] |

| Density | 1.23 ± 0.1 g/cm³ (predicted) | [3] |

Synthesis

The synthesis of this compound can be achieved through the well-established Niementowski quinazoline synthesis. This reaction involves the condensation of an anthranilic acid derivative with an amide. For the target molecule, the likely starting materials are 2-amino-5-methylbenzoic acid and acetamide.

General Experimental Protocol: Niementowski Synthesis

-

Reaction Setup: A mixture of 2-amino-5-methylbenzoic acid and a suitable acetylating agent (e.g., acetic anhydride or acetamide) is prepared. The reaction can be performed neat or in a high-boiling solvent.

-

Heating: The reaction mixture is heated to a high temperature, typically ranging from 130°C to 200°C, for several hours. Microwave-assisted synthesis can also be employed to reduce reaction times and potentially improve yields.

-

Workup: After cooling, the reaction mixture is typically treated with water or an appropriate solvent to precipitate the product.

-

Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

The logical workflow for this synthesis is depicted in the following diagram:

Spectral Data

Detailed experimental spectral data for this compound is not available in the public domain. However, based on the known spectra of closely related quinazolinone derivatives, the expected spectral characteristics are summarized below. Researchers should perform their own analytical characterization for confirmation.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons (3H) in the region of δ 7.0-8.5 ppm. Two singlets for the two methyl groups (3H each). A broad singlet for the N-H proton. |

| ¹³C NMR | Carbonyl carbon signal around δ 160-165 ppm. Aromatic and heterocyclic carbon signals in the region of δ 115-150 ppm. Two signals for the methyl carbons. |

| IR (KBr) | N-H stretching vibration around 3200-3400 cm⁻¹. C=O stretching vibration around 1650-1700 cm⁻¹. C=N stretching vibration around 1600 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹. |

| Mass Spec (EI) | Expected molecular ion peak (M⁺) at m/z 174. |

Potential Biological Activity and Signaling Pathways

While no specific biological studies have been published for this compound, the quinazolinone scaffold is a well-established pharmacophore with diverse biological activities. The substitution pattern, particularly at the 2 and 6 positions, is known to significantly influence the pharmacological profile[1].

Anticancer Activity

Many quinazolinone derivatives have demonstrated potent anticancer activity through various mechanisms of action.

-

EGFR Inhibition: The quinazoline core is a key feature of several approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, such as gefitinib and erlotinib. These drugs competitively bind to the ATP-binding site of the EGFR kinase domain, inhibiting its autophosphorylation and downstream signaling pathways involved in cell proliferation and survival. It is plausible that this compound could exhibit similar activity.

-

Tubulin Polymerization Inhibition: Certain quinazolinone derivatives have been shown to inhibit tubulin polymerization, a mechanism of action shared by successful anticancer drugs like paclitaxel and the vinca alkaloids. By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis.

Anti-inflammatory Activity

Quinazolinone derivatives have also been investigated for their anti-inflammatory properties. The proposed mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

Conclusion

This compound represents a molecule of interest within the medicinally significant quinazolinone class. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive framework based on established chemical principles and the known biological activities of the quinazolinone scaffold. The synthetic accessibility and the proven track record of related compounds in drug discovery make this compound a compelling candidate for further investigation by researchers and drug development professionals. It is imperative that future studies focus on the detailed synthesis, full spectral characterization, and thorough biological evaluation of this compound to unlock its full therapeutic potential.

References

- 1. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journal.waocp.org [journal.waocp.org]

- 3. 2,4-Disubstituted Quinazoline Derivatives Act as Inducers of Tubulin Polymerization: Synthesis and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,6-Dimethylquinazolin-4(1H)-one: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The strategic placement of substituents on the quinazolinone ring system allows for the fine-tuning of pharmacological properties. This technical guide provides a detailed spectroscopic characterization of a key derivative, 2,6-Dimethylquinazolin-4(1H)-one. While direct experimental spectra for this specific molecule are not widely published, this document extrapolates expected data based on the well-characterized parent quinazolinone ring and related substituted analogs. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and development of novel quinazolinone-based therapeutic agents.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Appearance | Expected to be a solid at room temperature. |

Spectroscopic Data

The structural confirmation and purity assessment of this compound rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the anticipated spectral data for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound, providing information on the chemical environment of each proton and carbon atom. Spectra are typically recorded in deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d₃ (CDCl₃).

¹H NMR (Proton NMR) Data (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0-12.5 | Broad Singlet | 1H | N-H (amide proton) |

| ~7.9 | Singlet | 1H | H-5 |

| ~7.6 | Doublet | 1H | H-7 |

| ~7.4 | Doublet | 1H | H-8 |

| ~2.4 | Singlet | 3H | C6-CH₃ |

| ~2.3 | Singlet | 3H | C2-CH₃ |

Note: Chemical shifts are approximate and can be influenced by the choice of solvent and sample concentration.

¹³C NMR (Carbon NMR) Data (Predicted)

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C=O (C4) |

| ~154 | C=N (C2) |

| ~148 | C8a |

| ~135 | C6 |

| ~134 | C7 |

| ~126 | C5 |

| ~125 | C8 |

| ~120 | C4a |

| ~22 | C2-CH₃ |

| ~21 | C6-CH₃ |

Note: These are predicted values based on known quinazolinone derivatives and substituent effects.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is typically acquired from a solid sample, either as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Medium, Broad | N-H stretching (amide) |

| 3000-2850 | Weak-Medium | C-H stretching (aromatic and methyl) |

| ~1680 | Strong | C=O stretching (amide I band) |

| ~1610 | Medium-Strong | C=N stretching and C=C stretching (aromatic) |

| ~1500 | Medium-Strong | C=C stretching (aromatic) |

| ~820 | Strong | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used for structural confirmation.

| m/z Ratio | Interpretation |

| 174 | [M]⁺ (Molecular ion) |

| 159 | [M - CH₃]⁺ |

| 131 | [M - HNCO]⁺ |

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Experimental Protocols

Detailed and consistent experimental procedures are essential for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and sensitivity.[1]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.[1]

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[2]

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[1] Press the resulting powder into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[1]

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[1]

Mass Spectrometry (Electron Impact - EI)

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.[1]

-

Instrumentation: Utilize a mass spectrometer equipped with an EI source and a mass analyzer such as a quadrupole or time-of-flight (TOF).[1]

-

Data Acquisition: The sample is vaporized by heating the probe, and the resulting gas-phase molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[1] The resulting ions are then separated and detected based on their mass-to-charge ratio (m/z).

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This comprehensive approach, integrating data from multiple spectroscopic techniques, is crucial for the unambiguous identification and characterization of this compound, thereby ensuring the quality and reliability of subsequent biological and pharmacological studies.

References

The Multifaceted Biological Activities of 2,6-Disubstituted Quinazolin-4(1H)-one Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolin-4(1H)-one, a fused heterocyclic system, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of various substituents on this nucleus has led to the discovery of potent agents with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on the biological activities of 2,6-disubstituted quinazolin-4(1H)-one derivatives, with a particular emphasis on compounds bearing a methyl group at the 6-position, a substitution pattern that has shown considerable promise in the development of novel therapeutics. While the core focus remains on derivatives with this specific substitution, the guide will also encompass a broader view of 2,6-disubstituted analogues to provide a comprehensive understanding of the structure-activity relationships that govern their biological effects. This document aims to serve as a detailed resource, providing quantitative biological data, in-depth experimental protocols, and a clear visualization of the key signaling pathways involved, to aid researchers in the ongoing quest for more effective and selective therapeutic agents.

Anticancer Activity

Derivatives of 2,6-disubstituted quinazolin-4(1H)-one have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and proteins that are critical for cancer cell proliferation and survival.

Mechanism of Action

Two of the most prominent mechanisms through which these quinazolinone derivatives exert their anticancer effects are the inhibition of Epidermal Growth Factor Receptor (EGFR) and the disruption of tubulin polymerization.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[1] Its overexpression or mutation is a common feature in many types of cancer, making it a prime target for anticancer therapies.[1] Quinazolinone-based EGFR inhibitors are designed to compete with ATP for binding to the kinase domain of the receptor, thereby blocking the downstream signaling pathways that lead to uncontrolled cell growth.[2]

-

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division by forming the mitotic spindle.[3] Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy.[3] Several quinazolin-4(1H)-one derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various 2,6-disubstituted quinazolin-4(1H)-one derivatives against different cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cell population).

| Compound ID | 2-Substituent | 6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | -Thiazole | -H | EKVX (NSC Lung) | - | [5] |

| 2 | -Thiazole | -H | HCT-15 (Colon) | - | [5] |

| 3 | -Thiazole | -H | MDA-MB-231 (Breast) | - | [5] |

| 4 | -Hydrazinyl | -Methyl | EKVX (NSC Lung) | - | [5] |

| 5 | -Hydrazinyl | -Methyl | SF-295 (CNS) | - | [5] |

| 6 | -Benzylidenehydrazono | -Methyl | Various | Moderate | [5] |

| 7 | -Substituted benzylidenehydrazono | -Methyl | Various | Moderate | [5] |

Note: Specific IC50 values for compounds 1-7 were not provided in the abstract, but their selective or moderate activity against the listed cell lines was highlighted.

Antimicrobial Activity

In an era of increasing antimicrobial resistance, the quest for novel antibacterial and antifungal agents is of paramount importance. 2,6-Disubstituted quinazolin-4(1H)-one derivatives have demonstrated promising activity against a variety of pathogenic microorganisms.

Mechanism of Action

The precise mechanisms of antimicrobial action for many quinazolinone derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, nucleic acid replication, or protein synthesis. The lipophilicity and structural features of the substituents at the 2 and 6 positions play a crucial role in their ability to penetrate microbial cell membranes and interact with their molecular targets.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several 6-methyl-3-phenyl-4(3H)-quinazolinone analogues against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | 2-Substituent | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| 8 | -H | Staphylococcus aureus ATCC 29213 | 16 | [5] |

| 9 | -Hydrazono-thiourea | Staphylococcus aureus ATCC 29213 | 32 | [5] |

| 10 | -Substituted benzylidenehydrazono | Staphylococcus aureus ATCC 29213 | 32 | [5] |

| 11 | -Substituted benzylidenehydrazono | Various strains | Lowest MIC in the series | [5] |

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Certain 2,6-disubstituted quinazolin-4(1H)-one derivatives have been investigated for their potential to modulate inflammatory pathways.

Mechanism of Action

The anti-inflammatory effects of quinazolinone derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is frequently achieved through the inhibition of enzymes like cyclooxygenase (COX) and the modulation of inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

While specific quantitative data for 2,6-dimethylquinazolin-4(1H)-one derivatives in anti-inflammatory assays was not prominently available in the reviewed literature, studies on related quinazolinones have shown significant inhibition of paw edema in animal models, indicating their potential as anti-inflammatory agents.[6][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the existing findings.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[8]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.[9][10]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[9]

Protocol:

-

Animal Acclimatization: Acclimate the animals (e.g., Wistar rats or Swiss albino mice) to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compounds and a standard anti-inflammatory drug (e.g., indomethacin or diclofenac) to different groups of animals via an appropriate route (e.g., oral or intraperitoneal) at a specific time before carrageenan injection. A control group receives only the vehicle.

-

Induction of Edema: At a predetermined time after compound administration (e.g., 30 or 60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the volume of the injected paw at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language for Graphviz.

Signaling Pathways

References

- 1. Anticancer potential of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Evaluation of Novel Quinazolinone Acetamides: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iiste.org [iiste.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity [mdpi.com]

- 7. Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 2,6-Dimethylquinazolin-4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylquinazolin-4(1H)-one is a heterocyclic organic compound belonging to the quinazolinone class. The quinazolinone scaffold is a prominent pharmacophore in medicinal chemistry, with a diverse range of derivatives exhibiting significant therapeutic potential.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] This technical guide provides a comprehensive overview of the known synthesis and potential therapeutic applications of this compound. While direct and extensive biological studies on this specific compound are limited in publicly available literature, this guide extrapolates its potential based on the well-documented activities of the broader quinazolinone family. This document includes a detailed experimental protocol for its synthesis, a summary of the potential therapeutic areas, and visualizations of the synthetic workflow and a representative signaling pathway associated with anticancer quinazolinone derivatives.

Introduction

Quinazolinones are a class of fused heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. The core structure has been the basis for the development of numerous therapeutic agents with a wide array of pharmacological activities.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] The versatility of the quinazolinone scaffold allows for substitutions at various positions, leading to a vast chemical space for drug discovery and development. This compound, with methyl groups at the 2 and 6 positions, represents a specific analog within this important class of compounds. While this particular derivative is not as extensively studied as other substituted quinazolinones, its structural features suggest potential for biological activity.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through a microwave-assisted organic synthesis (MAOS) approach. This method offers advantages over classical thermal heating, such as shorter reaction times, higher yields, and cleaner reaction profiles.

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

-

2-Amino-5-methylbenzoic acid

-

Acetamide

-

Phosphorus oxychloride (POCl₃)

-

Microwave reactor

-

Standard laboratory glassware

-

Solvents for extraction and purification (e.g., ethyl acetate, hexane)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, combine 2-amino-5-methylbenzoic acid (1 mmol), acetamide (1.2 mmol), and a catalytic amount of phosphorus oxychloride (0.1 mmol).

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes). The optimal time and temperature should be determined empirically.

-

Work-up: After the reaction is complete and the vessel has cooled to room temperature, quench the reaction mixture with ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Caption: Microwave-assisted synthesis workflow for this compound.

Potential Therapeutic Applications

While specific biological data for this compound is not extensively available, the therapeutic potential of the quinazolinone scaffold is well-established. The following sections outline potential applications based on the activities of structurally related compounds.

Anticancer Activity

Numerous quinazolinone derivatives have demonstrated potent anticancer activity through various mechanisms.[2][4][5][6] A significant number of these compounds act as inhibitors of key signaling proteins involved in cancer cell proliferation, survival, and metastasis.

Potential Mechanisms of Action:

-

Tyrosine Kinase Inhibition: Many quinazolinone-based drugs, such as gefitinib and erlotinib, are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overactive in various cancers.

-

Tubulin Polymerization Inhibition: Some quinazolinone derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth and survival, and several quinazolinone derivatives have been developed as inhibitors of this pathway.

-

HDAC Inhibition: Histone deacetylase (HDAC) inhibitors are an emerging class of anticancer agents, and some quinazolinone-based compounds have shown promising HDAC inhibitory activity.

Anti-inflammatory Activity

Quinazolinone derivatives have been reported to possess significant anti-inflammatory properties.[3][8][12][14] The proposed mechanisms often involve the inhibition of key inflammatory mediators.

Potential Mechanisms of Action:

-

COX Inhibition: Some derivatives exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins, key mediators of inflammation.

-

Cytokine Modulation: Certain quinazolinones have been shown to modulate the production of pro-inflammatory cytokines such as TNF-α and various interleukins.

Antimicrobial Activity

The quinazolinone scaffold has been explored for the development of novel antimicrobial agents.[1][7][9][10][11]

Potential Targets:

-

Bacteria: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

-

Fungi: Antifungal activity against various fungal strains has also been reported.

-

Viruses: Some quinazolinone compounds have demonstrated antiviral activity against a range of viruses, including Zika and Dengue viruses.[13][16]

Quantitative Data Summary

| Therapeutic Area | Observed Activities in Quinazolinone Derivatives | Key Molecular Targets/Mechanisms (Examples) | References |

| Anticancer | Antiproliferative, Pro-apoptotic, Anti-metastatic | EGFR inhibition, Tubulin polymerization inhibition, PI3K/HDAC inhibition | [2][4][5][6] |

| Anti-inflammatory | Reduction of edema, Analgesic effects | COX-1/COX-2 inhibition, Cytokine modulation (TNF-α, IL-6) | [3][8][12][14] |

| Antimicrobial | Antibacterial, Antifungal, Antiviral | DNA gyrase inhibition, Inhibition of viral replication | [1][7][9][10][11][13] |

Representative Signaling Pathway

The following diagram illustrates a generalized signaling pathway for the anticancer activity of quinazolinone derivatives that act as EGFR inhibitors. It is important to note that this is a representative pathway for the quinazolinone class and has not been specifically validated for this compound.

Caption: Hypothesized EGFR signaling pathway inhibition by a quinazolinone derivative.

Conclusion and Future Directions

This compound belongs to the versatile quinazolinone class of heterocyclic compounds, which has demonstrated significant potential across various therapeutic areas. While the synthesis of this specific compound is achievable through modern techniques like microwave-assisted synthesis, its biological activities and mechanism of action remain largely unexplored.

Future research should focus on the systematic biological evaluation of this compound. Screening this compound against a panel of cancer cell lines, inflammatory markers, and microbial strains would be a crucial first step. Subsequent mechanistic studies, including target identification and pathway analysis, will be essential to elucidate its therapeutic potential. The findings from such studies will determine if this compound or its further derivatives could be promising candidates for future drug development programs.

References

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ujpronline.com [ujpronline.com]

- 8. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Preliminary Mechanistic Insights into the Quinazolin-4(1H)-one Scaffold: A Technical Overview for Drug Discovery Professionals

Introduction

The quinazolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities. While specific preliminary studies on the mechanism of action for 2,6-dimethylquinazolin-4(1H)-one are not extensively detailed in publicly available literature, a wealth of research on structurally related analogs provides significant insights into the potential molecular pathways and targets modulated by this class of compounds. This technical guide synthesizes preliminary data from various studies to illuminate the common mechanisms of action, present key quantitative findings, and detail relevant experimental protocols for researchers in drug development.

The versatility of the quinazolin-4(1H)-one scaffold allows for substitutions at various positions, leading to a wide array of pharmacological effects, including but not limited to enzyme inhibition and interference with cellular signaling pathways crucial to cancer and other diseases.

Quantitative Data Summary

The following tables summarize the biological activities of various quinazolin-4(1H)-one derivatives as reported in the literature, providing a comparative view of their potency against different targets.

Table 1: Enzyme Inhibitory Activity of Quinazolin-4(1H)-one Derivatives

| Compound Class | Target Enzyme(s) | Representative IC50 Values | Reference |

| Quinazolinone-based hydroxamic acids | PI3Kγ, PI3Kδ, HDAC6 | < 10 nM | [1] |

| Quinazolinone-1,2,3-triazole-acetamide conjugates | α-glucosidase | 4.8–140.2 μM | [2] |

| 4-Hydroxyquinazoline derivatives | PARP1 | 0.47 ± 0.0032 μM (for IN17) | [3] |

| Novel Quinazolin-4(3H)-one analogues | HDAC6 | 150 nM (for compound 5b) | [4] |

| 2-substituted Quinazolin-4(3H)-ones | Phosphodiesterase-I, Carbonic Anhydrase-II | 344.33 ± 4.32 µM (PDE-I), 20.94 ± 0.58 µM (CA-II) for compound 15 | [5] |

| 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives | CDK4, CDK6 | 0.01 μM (CDK4), 0.026 μM (CDK6) for compound 13n | [6] |

| Quinazolin-4(3H)-one derivatives | CDK2, HER2, EGFR | 0.173 ± 0.012 µM (CDK2), 0.128 ± 0.024 µM (HER2), 0.097 ± 0.019 µM (EGFR) for compound 2i | [7] |

Table 2: Antiproliferative Activity of Quinazolin-4(1H)-one Derivatives against Cancer Cell Lines

| Compound Class | Cell Line(s) | Representative GI50/IC50 Values | Reference(s) |

| 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones | HT29, U87, A2780, H460, BE2-C | < 50 nM for 1-naphthyl 39 | [8] |

| 4-Hydroxyquinazoline derivatives | HCT-15, HCC1937 (PARPi-resistant) | 10.93 ± 0.71 μM (HCT-15), 11.35 ± 0.73 μM (HCC1937) for compound A32 | [3] |

| Novel Quinazolin-4(3H)-one analogues | MCF-7 | 13.7 μM for compound 5c | [4] |

| 2-(1H-Indol-3-yl)quinazolin-4(3H)-one derivatives | A549 | Preferential growth suppression | [9] |

| Quinazolin-4(3H)-one derivatives | MCF-7, A2780 | 0.20 ± 0.02 µM (MCF7), 0.14 ± 0.03 µM (A2780) for compound 3j and 3g respectively | [7] |

| Dihydroquinazoline-2(1H)-one derivatives | A2780 | 22.76 μM for CA1-e | [10] |

Key Mechanisms of Action and Signaling Pathways

Preliminary studies of quinazolin-4(1H)-one derivatives point towards several key mechanisms of action, primarily centered around enzyme inhibition and modulation of critical cellular signaling pathways.

Dual PI3K/HDAC Inhibition

A significant finding is the development of quinazolin-4(1H)-one-based hydroxamic acids as dual inhibitors of Phosphoinositide 3-kinases (PI3Ks) and Histone Deacetylases (HDACs).[1] This dual inhibition is a promising strategy in cancer therapy as both pathways are crucial for cell survival and proliferation. The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer, while HDACs are key epigenetic regulators.

Dual inhibition of PI3K and HDAC6 signaling pathways.

Tubulin Polymerization Inhibition

Certain 2,3-dihydroquinazolin-4(1H)-one and quinazolin-4(3H)-one analogs have demonstrated potent cytotoxic effects by inhibiting tubulin polymerization.[8] These compounds can bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which is essential for mitosis, leading to cell cycle arrest and apoptosis.[8]

Kinase Inhibition

The quinazolin-4(3H)-one scaffold is a well-established framework for designing kinase inhibitors. Derivatives have shown potent inhibitory activity against a range of kinases including Cyclin-Dependent Kinases (CDK2, CDK4/6), Epidermal Growth Factor Receptor (EGFR), and HER2.[6][7] This highlights the potential for developing targeted cancer therapies.

Other Mechanisms

-

PARP Inhibition: 4-Hydroxyquinazoline derivatives have been identified as potent PARP inhibitors, which can be effective in treating cancers with deficiencies in DNA repair mechanisms.[3]

-

HIF-1α Inhibition: Some quinazolin-4-ones have been found to inhibit the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway, a key regulator of cellular response to hypoxia and a critical factor in tumor progression.[11]

-

α-Glucosidase Inhibition: Quinazolinone-1,2,3-triazole-acetamide conjugates have been shown to inhibit α-glucosidase, suggesting potential applications in the management of type 2 diabetes.[2]

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for evaluating the mechanism of action of quinazolin-4(1H)-one derivatives.

General Experimental Workflow

The evaluation of novel quinazolin-4(1H)-one derivatives typically follows a multi-step process from chemical synthesis to detailed biological characterization.

Generalized workflow for drug discovery.

Protocol 1: In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

-

Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide), ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Cell Proliferation Assay (MTT or SRB Assay)

-

Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

-

Materials: Human cancer cell lines, complete cell culture medium, test compound, MTT or SRB reagent, and a plate reader.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

For an MTT assay, add MTT solution and incubate to allow the formation of formazan crystals. Solubilize the crystals with a solubilization buffer.

-

For an SRB assay, fix the cells with trichloroacetic acid, stain with SRB dye, and then solubilize the dye.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 or IC50 value.

-

Protocol 3: Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement of a compound within intact cells.[1]

-

Materials: Intact cells, test compound, lysis buffer, and equipment for Western blotting.

-

Procedure:

-

Treat intact cells with the test compound or vehicle control.

-

Heat the cell suspensions at a range of temperatures.

-

Cool the samples and lyse the cells to separate soluble and aggregated proteins by centrifugation.

-

Analyze the soluble fraction by Western blotting using an antibody specific to the target protein.

-

Target engagement by the compound will stabilize the protein, leading to a higher amount of soluble protein at elevated temperatures compared to the vehicle control.

-

Conclusion

The quinazolin-4(1H)-one scaffold represents a highly versatile platform for the development of novel therapeutic agents. Preliminary studies on a wide range of its derivatives have revealed multiple potential mechanisms of action, including potent inhibition of key enzymes such as PI3K, HDACs, various kinases, and PARP, as well as disruption of fundamental cellular processes like tubulin polymerization. The quantitative data and experimental protocols summarized herein provide a valuable resource for researchers and drug development professionals aiming to explore and optimize this promising chemical core for future therapeutic applications. Further investigation into specific derivatives, such as this compound, is warranted to elucidate their precise molecular interactions and therapeutic potential.

References

- 1. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of quinazolinone compounds

An In-depth Technical Guide to the Discovery and History of Quinazolinone Compounds

Introduction

Quinazolinone and its parent scaffold, quinazoline, represent a cornerstone class of nitrogen-containing heterocyclic compounds. Comprising a benzene ring fused to a pyrimidine ring, this chemical architecture is recognized as a "privileged structure" in medicinal chemistry.[1] Its derivatives are abundant in nature, forming the core of over 150 alkaloids isolated from plants, animals, and microorganisms.[1][2] The journey of quinazolinone compounds spans from their initial synthesis in the mid-19th century to their current status as indispensable components in modern pharmacology. The stability of the quinazolinone nucleus, coupled with the relative ease of its synthesis and functionalization, has enabled the development of a vast library of compounds with a broad spectrum of biological activities.[1][2] This has led to their successful application as anticancer, antibacterial, anticonvulsant, anti-inflammatory, and antihypertensive agents, among others.[2][3]

This technical guide provides a comprehensive overview of the discovery, history, and key milestones in the development of quinazolinone compounds. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for foundational syntheses, structured quantitative data on biological activities, and visualizations of critical mechanisms of action to facilitate a deeper understanding of this remarkable chemical scaffold.

Early Discovery and Foundational Syntheses

The history of quinazoline chemistry began in the latter half of the 19th century, with several key discoveries laying the groundwork for all subsequent research.

1.1. The First Quinazolinone Derivative: Griess Synthesis (1869)

The first synthesis of a quinazolinone derivative was achieved by Peter Griess in 1869.[4][5][6] He reported that the reaction of cyanogen gas with anthranilic acid in ethanol produced 2-cyano-3,4-dihydro-4-oxoquinazoline.[1][4] This landmark achievement represented the first successful construction of the quinazoline ring system.[4]

Experimental Protocol: Griess Synthesis (Representative)

-

Reactants: Anthranilic acid, Cyanogen gas.

-

Solvent: Ethanol.

-

Procedure:

-

Dissolve anthranilic acid in ethanol in a suitable reaction vessel equipped with a gas inlet tube.

-

Pass a slow stream of cyanogen gas through the ethanolic solution of anthranilic acid at room temperature.

-

Continue the reaction until precipitation of the product is observed or starting material is consumed (monitoring by an appropriate method such as thin-layer chromatography).

-

The initial product formed is 2-ethoxy-4(3H)-quinazolinone through the condensation of anthranilic acid and cyanide in ethanol.[2][7]

-

To obtain other derivatives, this intermediate can be further reacted. For example, refluxing with ammonium hydroxide can yield 2-amino-4(3H)-quinazolinone, while reaction with water can produce 2,4 (1H,3H)-quinazolinedione.[1][8]

-

Isolate the final product by filtration, wash with cold solvent, and purify by recrystallization.

-

1.2. Synthesis of the Parent Quinazoline (1895-1903)

While Griess created the first derivative, the parent quinazoline molecule was synthesized later. In 1895, August Bischler and Lang reported the synthesis of quinazoline via the decarboxylation of quinazoline-2-carboxylic acid.[4][5][9] A more efficient and satisfactory method was developed shortly after, in 1903, by Siegmund Gabriel. His approach involved the reduction of o-nitrobenzylamine to 2-aminobenzylamine, which was then condensed with formic acid to yield dihydroquinazoline. Subsequent oxidation furnished the aromatic quinazoline ring.[4][9][10] It was during this period that the name "quinazoline" was officially proposed for this class of compounds by Widdege.[1][4][7]

Experimental Protocol: Gabriel Synthesis of Quinazoline (Representative)

-

Starting Material: o-Nitrobenzylamine.

-

Procedure:

-

Reduction: Reduce o-nitrobenzylamine to 2-aminobenzylamine. This can be achieved using a reducing agent such as hydrogen iodide and red phosphorus.[9]

-

Condensation: React the resulting 2-aminobenzylamine with an excess of formic acid. This condensation reaction typically requires heating to form the dihydroquinazoline intermediate.

-

Oxidation: Oxidize the dihydroquinazoline to the fully aromatic quinazoline. This can be accomplished using a mild oxidizing agent.

-

Purification: Isolate and purify the final quinazoline product using standard laboratory techniques such as distillation or chromatography.

-

1.3. The Niementowski Synthesis (1895)

One of the most versatile and enduring methods for synthesizing 4(3H)-quinazolinones is the Niementowski synthesis, first reported in 1895.[6] This method involves the thermal condensation of anthranilic acid with an amide.[1][11] Its operational simplicity and the ability to generate a wide range of substituted quinazolinones by varying the anthranilic acid and amide starting materials have made it a cornerstone of quinazolinone chemistry.[12]

Experimental Protocol: Niementowski Synthesis (Conventional Heating)

-

Reactants: Anthranilic acid, Formamide (to produce the parent quinazolin-4(3H)-one).

-

Procedure:

-

In an open reaction vessel, mix anthranilic acid with an excess of formamide.[7]

-

Heat the mixture to 120-130 °C.[13] The reaction proceeds via an o-amidobenzamide intermediate with the elimination of water.[1]

-

Maintain the temperature for several hours until the reaction is complete.

-

Allow the reaction mixture to cool, which should induce crystallization of the product.

-

Isolate the crude quinazolin-4(3H)-one by filtration.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol or water).

-

-

Note: Modern variations often employ microwave-assisted synthesis, which dramatically reduces reaction times from hours to minutes and can improve yields.[6][12]

Quinazolinones from Natural Sources

Parallel to the development of synthetic methodologies, the exploration of natural products revealed the existence of quinazolinone alkaloids with potent biological activities. The most prominent example is Vasicine (also known as Peganine).

Vasicine was first isolated from the Indian shrub Adhatoda vasica (now Justicia adhatoda) and the herb Peganum harmala.[4] For centuries, extracts from Adhatoda vasica have been a staple in traditional Indian medicine, used primarily as an expectorant and for treating respiratory conditions.[4] The isolation and structural elucidation of vasicine provided a molecular basis for these traditional uses and spurred further investigation into its pharmacological properties. Its oxidized metabolite, vasicinone , also a naturally occurring quinazolinone, has been shown to possess significant biological activities.

// Nodes NP [label="Natural Source\n(Adhatoda vasica)", fillcolor="#F1F3F4", fontcolor="#202124"]; TradMed [label="Traditional Medicine\n(Respiratory Ailments)", fillcolor="#F1F3F4", fontcolor="#202124"]; Isolation [label="Isolation &\nCharacterization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vasicine [label="Vasicine\n(Alkaloid)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="Metabolic\nOxidation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vasicinone [label="Vasicinone\n(Quinazolinone)", fillcolor="#FBBC05", fontcolor="#202124"]; Bioactivity [label="Biological Activity\n(e.g., Antioxidant,\nAntiproliferative)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DrugLead [label="Drug Development\nLead", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges NP -> TradMed [label="Historical Use"]; NP -> Isolation; TradMed -> Isolation [label="Scientific\nValidation"]; Isolation -> Vasicine; Vasicine -> Oxidation; Oxidation -> Vasicinone; Vasicinone -> Bioactivity; Bioactivity -> DrugLead; } Logical flow from natural product to drug lead.

Evolution into Modern Therapeutics

The versatile quinazolinone scaffold became a focal point for drug discovery throughout the 20th and into the 21st century. Early synthetic derivatives like Methaqualone , introduced in the 1950s, found use as a sedative-hypnotic, demonstrating the central nervous system activity of the scaffold.[14] However, the most significant impact of quinazolinones has been in the fields of oncology and infectious disease.

3.1. Anticancer Agents: EGFR Tyrosine Kinase Inhibitors

A major breakthrough in targeted cancer therapy involved the development of quinazolinone-based inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane tyrosine kinase that, when overexpressed or mutated in tumor cells, leads to uncontrolled cell proliferation and survival.[4][7]

Gefitinib and Erlotinib are quinazolinone-containing small molecules that act as reversible EGFR tyrosine kinase inhibitors (TKIs).[3][9] They competitively bind to the ATP-binding site within the intracellular domain of the receptor, preventing its autophosphorylation and blocking downstream signaling cascades.[4][15] This action inhibits cancer cell growth and can induce apoptosis.[4]

EGFR Signaling Pathway and TKI Inhibition

// Edges EGF -> EGFR [label="Binds"]; EGFR -> P_EGFR [label="Dimerization &\nAutophosphorylation"]; ATP -> P_EGFR; TKI -> P_EGFR [label="Inhibits (Competitive)", color="#EA4335", style=dashed, arrowhead=tee]; P_EGFR -> RAS [label="Activates"]; P_EGFR -> PI3K [label="Activates"]; ERK -> Transcription; AKT -> Transcription; Transcription -> {node [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"] Proliferation; Survival; Angiogenesis}; } Mechanism of EGFR Tyrosine Kinase Inhibitors.

Quantitative Data: EGFR Inhibitors

The efficacy of quinazolinone-based EGFR inhibitors is often demonstrated by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines, particularly those with specific EGFR mutations.

| Compound | Cell Line | EGFR Mutation | IC50 Value (nM) | Reference |

| Gefitinib | PC-9 | Exon 19 del | 77.26 | [16] |

| Gefitinib | HCC827 | Exon 19 del | 13.06 | [16] |

| Gefitinib | H3255 | L858R | 3 | [16] |

| Erlotinib | PC9 | Exon 19 del | ~14.3 (avg) | [17] |

| Osimertinib | PC9 | Exon 19 del | 33.30 | [18] |

3.2. Antibacterial Agents: DNA Gyrase Inhibitors

Quinazolinone derivatives have also emerged as potent antibacterial agents. One key bacterial target is DNA gyrase (and the related topoisomerase IV), enzymes essential for managing DNA supercoiling during replication and transcription.[19][20] By inhibiting these enzymes, quinazolinone compounds can block DNA synthesis, leading to bacterial cell death.[19] The mechanism involves stabilizing the enzyme-DNA complex after the DNA has been cleaved, preventing the re-ligation of the DNA strands and causing lethal double-stranded breaks.[2][19]

Mechanism of DNA Gyrase Inhibition

// Nodes Gyrase [label="DNA Gyrase\n(Topoisomerase II)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA [label="Bacterial DNA\n(Supercoiled)", fillcolor="#FBBC05", fontcolor="#202124"]; Complex [label="Gyrase-DNA Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Double-Strand\nCleavage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Religation [label="DNA Re-ligation\n(Relaxed DNA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Quinazolinone\nInhibitor", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"]; TernaryComplex [label="Stabilized Ternary Complex\n(Gyrase-DNA-Inhibitor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReplicationBlock [label="Replication Fork Blockage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellDeath [label="Bacterial Cell Death", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];